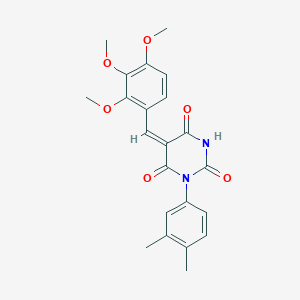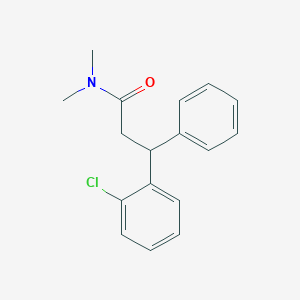![molecular formula C19H16N2O2S B3923702 N-{4-[(3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B3923702.png)
N-{4-[(3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide
描述
N-{4-[(3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is commonly referred to as MTA-TS, and it belongs to a class of compounds known as thiophene carboxamides. MTA-TS has been shown to have a variety of biochemical and physiological effects, and it has been investigated for its potential use in the treatment of several different diseases.
作用机制
The exact mechanism of action of MTA-TS is not fully understood, but it is believed to involve the inhibition of several different enzymes and proteins that are involved in various cellular processes. For example, MTA-TS has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. MTA-TS has also been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
MTA-TS has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of various signaling pathways. MTA-TS has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic potential in several different diseases.
实验室实验的优点和局限性
One of the main advantages of using MTA-TS in lab experiments is that it has been extensively studied and characterized, and its synthesis method is well-established. Additionally, MTA-TS has been shown to have a variety of different biochemical and physiological effects, which makes it a versatile compound for investigating a variety of different research questions. However, one of the main limitations of using MTA-TS in lab experiments is that it can be difficult to work with due to its low solubility in water.
未来方向
There are several different future directions for research on MTA-TS. One area of research is the investigation of its potential therapeutic applications in additional diseases, such as multiple sclerosis and Huntington's disease. Another area of research is the development of more efficient synthesis methods for MTA-TS, which could make it more accessible for use in lab experiments. Additionally, research could focus on the development of new derivatives of MTA-TS that have improved solubility and other desirable properties.
科学研究应用
MTA-TS has been investigated for its potential therapeutic applications in a variety of different diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, MTA-TS has been shown to inhibit the growth and proliferation of cancer cells, and it has been investigated as a potential treatment for several different types of cancer. In Alzheimer's disease research, MTA-TS has been shown to reduce the accumulation of beta-amyloid plaques in the brain, which are a hallmark of the disease. In Parkinson's disease research, MTA-TS has been shown to protect dopaminergic neurons from oxidative stress, which is a key feature of the disease.
属性
IUPAC Name |
N-[4-[(3-methylbenzoyl)amino]phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-13-4-2-5-14(12-13)18(22)20-15-7-9-16(10-8-15)21-19(23)17-6-3-11-24-17/h2-12H,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYGMMQQFWOIHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-3-cyclopropyl-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3923632.png)
![N-(2-bromophenyl)-N-{2-oxo-2-[2-(4-pyridinylmethylene)hydrazino]ethyl}methanesulfonamide](/img/structure/B3923638.png)
![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-N'-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)urea trifluoroacetate](/img/structure/B3923642.png)
![2-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(4-methoxy-3-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B3923653.png)
![2-(3-methylphenyl)-5-({4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-1-yl}methyl)pyrimidine](/img/structure/B3923673.png)
![3-(4-nitrobenzoyl)[1,3]oxazolo[3,2-a]pyridin-1-ium-2-olate](/img/structure/B3923678.png)
![N-({4-bromo-5-[(4-chlorophenyl)thio]-2-furyl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B3923683.png)
![4-{[4-(4-methylphenyl)-1-phthalazinyl]amino}-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B3923684.png)
![4-(4-methoxy-2,6-dimethylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B3923695.png)
![4,4-dimethyl-3-(2-phenylvinyl)-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B3923698.png)
![ethyl 4-{[(1,1-dioxidotetrahydro-3-thienyl)acetyl]amino}benzoate](/img/structure/B3923703.png)

![N-(2-bromophenyl)-N-[2-oxo-2-(2-{4-[2-oxo-2-(1-piperidinyl)ethoxy]benzylidene}hydrazino)ethyl]methanesulfonamide](/img/structure/B3923717.png)